3-(Chloromethyl)phenol

Catalog No.
S661664
CAS No.
60760-06-7
M.F
C7H7ClO
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)phenol

CAS Number

60760-06-7

Product Name

3-(Chloromethyl)phenol

IUPAC Name

3-(chloromethyl)phenol

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2

InChI Key

ZFIKJVXBLFGISQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CCl

Canonical SMILES

C1=CC(=CC(=C1)O)CCl
  • Pharmaceuticals

    Many drugs and medications contain sulfonic acid groups, which can enhance their water solubility, improve their ability to bind to target molecules, and influence their overall pharmacological properties .

  • Dyes

    Sulfonic acid groups are commonly found in synthetic dyes, contributing to their water solubility and influencing their color properties .

Reaction Mechanism

3-(Chloromethyl)phenol acts as a sulfonating agent through its ability to react with aromatic compounds, introducing the sulfonic acid group. The reaction mechanism involves several steps :

  • Activation

    The hydroxyl group (OH) in 3-(Chloromethyl)phenol reacts with a strong acid, becoming protonated (OH2+). This activates the molecule for further reaction.

  • Nucleophilic attack

    The activated 3-(Chloromethyl)phenol then acts as an electrophile (electron-deficient) and reacts with the aromatic ring of the target molecule, a nucleophile (electron-rich). This forms a covalent bond between the aromatic ring and the carbon atom attached to the chlorine atom in 3-(Chloromethyl)phenol.

  • Displacement and sulfonate formation

    Subsequently, the chloride ion (Cl-) is displaced by a nucleophile, typically a water molecule (H2O), resulting in the formation of the desired sulfonic acid group on the aromatic ring.

Advantages and Limitations

Advantages:

  • -(Chloromethyl)phenol offers a simple and efficient method for introducing sulfonic acid groups under mild reaction conditions.
  • It is readily available and relatively inexpensive compared to other sulfonating agents.

Limitations:

  • -(Chloromethyl)phenol is a hazardous chemical, requiring careful handling due to its corrosive and potentially carcinogenic properties.
  • The reaction can generate unwanted byproducts, requiring additional steps for purification of the final product.

3-(Chloromethyl)phenol, also known as m-chlorophenol, is an organic compound with the molecular formula C7H7ClOC_7H_7ClO. It features a phenolic structure with a chloromethyl group attached to the meta position of the phenol ring. This compound appears as a colorless to pale yellow liquid and has a distinctive odor. Its IUPAC name is 3-chlorobenzyl alcohol, and it has a CAS Registry Number of 60760-06-7 .

3-(Chloromethyl)phenol is likely a hazardous compound due to the presence of the chloromethyl group, a known mutagen and carcinogen [].

Here are some potential safety concerns:

  • Toxicity: Limited data available, but it is advisable to handle it with caution due to its potential to cause skin irritation, respiratory problems, and genotoxicity [].
  • Flammability: Information unavailable, but organic compounds with similar structures can be flammable.
  • Reactivity: May react exothermically with strong bases and oxidizing agents.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles in reactions such as hydrolysis or alkylation, making it a versatile intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group on the phenol ring enhances electrophilic substitution reactions at the ortho and para positions, allowing for further derivatization .
  • Reduction Reactions: The compound can be reduced to form various derivatives, including alcohols and amines, through catalytic hydrogenation or other reducing agents.

Several methods exist for synthesizing 3-(Chloromethyl)phenol:

  • From Phenol: Chloromethylation of phenol using chloromethyl methyl ether in the presence of an acid catalyst.
  • Via Friedel-Crafts Reaction: Reaction of chloromethyl methyl ether with meta-substituted phenols under acidic conditions.
  • Direct Chlorination: Chlorination of toluene followed by hydroxylation can yield 3-(Chloromethyl)phenol as a product .

3-(Chloromethyl)phenol serves various applications:

  • Intermediate in Organic Synthesis: It is widely used as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Antimicrobial Agent: Its biological properties allow it to be utilized in formulations aimed at controlling microbial growth.
  • Industrial

Studies have shown that 3-(Chloromethyl)phenol interacts with biological systems through various mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding: The compound can bind to certain receptors, influencing physiological responses.
  • Toxicological Assessments: Research indicates potential cytotoxic effects, emphasizing the need for safety evaluations in its use .

Several compounds share structural similarities with 3-(Chloromethyl)phenol. Here are some notable examples:

Compound NameStructureDistinguishing Features
4-Chloro-3-methylphenolC7H7ClOChlorine at the para position; used as a disinfectant.
2-Chloro-4-methylphenolC7H7ClODifferent substitution pattern; known for its herbicidal properties.
2-Chloro-5-methylphenolC7H7ClOSimilar structure but different position of chlorine; used in dye synthesis.

3-(Chloromethyl)phenol is unique due to its specific reactivity profile and biological activity compared to these similar compounds. Its meta-positioned chloromethyl group allows for distinct chemical behavior and applications not shared by its counterparts .

The Blanc chloromethylation reaction is the most widely employed method for synthesizing 3-(chloromethyl)phenol. This reaction involves the electrophilic substitution of phenol with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂) . The mechanism proceeds through three key steps:

  • Protonation of formaldehyde: The carbonyl oxygen of formaldehyde is protonated under acidic conditions, enhancing its electrophilicity.
  • Electrophilic attack: The activated formaldehyde reacts with the aromatic ring of phenol, forming a benzyl alcohol intermediate.
  • Chlorination: The intermediate undergoes substitution with chloride ions, yielding 3-(chloromethyl)phenol .

Reaction conditions typically involve temperatures of 40–80°C and prolonged reaction times (4–18 hours) . A major limitation is the formation of carcinogenic bis(chloromethyl) ether as a byproduct, necessitating rigorous scrubbing systems (e.g., NaOH solutions) for industrial applications .

Industrial-Scale Production Techniques

Industrial production optimizes the Blanc reaction for cost efficiency and safety. Key advancements include:

  • Continuous flow reactors: These systems enhance heat transfer and reduce reaction times, achieving yields up to 87% for substrates like cumene .
  • Catalyst recovery: Zinc chloride is often recycled through distillation, reducing waste .
  • Modified reagent systems: Paraformaldehyde or trioxane substitutes gaseous formaldehyde, simplifying storage and handling .

A representative industrial setup uses a 1:20 substrate-to-solvent ratio, with sulfuric acid (H₂SO₄) and polyethylene glycol (PEG-800) as co-catalysts to improve phase transfer and selectivity .

Catalytic Approaches (ZnI₂, CuCl₂, Lewis Acids)

Recent studies highlight the efficacy of alternative catalysts:

CatalystSubstrateYield (%)ConditionsSource
ZnI₂3,5-Dimethylphenol95CH₂Cl₂, 5–10°C, 0.5 hours
FeCl₃Toluene78HCHO-HCl, 42–48°C, 4 hours
SnCl₄Benzene76HCHO-HCl, 75°C, 16 hours

Zinc iodide (ZnI₂) demonstrates superior activity in chloromethylating electron-rich aromatics, achieving near-quantitative yields under mild conditions . Copper(II) chloride (CuCl₂) is less common but effective in niche applications requiring regioselectivity .

Microwave-Assisted Synthesis

Microwave-assisted methods remain underexplored for 3-(chloromethyl)phenol. However, principles from analogous reactions suggest potential benefits:

  • Reduced reaction times: Microwave irradiation accelerates heating, potentially cutting synthesis durations from hours to minutes .
  • Improved selectivity: Controlled thermal profiles may suppress side reactions like diarylmethane formation .

Preliminary studies on lignin chloromethylation using microwave irradiation report 20% chlorine incorporation, hinting at scalability for aromatic systems . Further research is needed to optimize parameters (e.g., power, solvent) for phenolic substrates.

Alternative Routes (Benzoyl Chloride/Paraformaldehyde Systems)

Alternative methodologies avoid formaldehyde-HCl systems:

  • Chloromethyl methyl ether (MOMCl): Direct reaction with phenol in sulfuric acid introduces the chloromethyl group without formaldehyde, minimizing bis(chloromethyl) ether byproducts .
  • Quelet reaction: Employing aliphatic aldehydes (e.g., acetaldehyde) with HCl and ZnCl₂ enables meta-chloromethylation of hindered phenols .
  • Dimethoxymethane-chlorosulfonic acid: This system, catalyzed by ZnI₂, achieves 95% yield for protected phenol derivatives at 5–10°C .

These routes offer flexibility for substrates sensitive to traditional Blanc conditions, though scalability and cost remain challenges.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-(chloromethyl)phenol

Dates

Last modified: 08-15-2023

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